

Spectroscopic Characterization of 4-Pentyloxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pentyloxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectral data for **4-pentyloxyphenylboronic acid**, a valuable building block in organic synthesis, particularly in the development of novel therapeutics and functional materials. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such spectra are also provided.

Core Data Presentation

While a complete, experimentally verified spectral dataset for **4-pentyloxyphenylboronic acid** (CAS No. 146449-90-3) is not consistently available across public databases, this section presents the expected spectral data based on the analysis of its chemical structure and comparison with analogous compounds.

Molecular Structure:

Table 1: Expected ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7-7.8	Doublet (d)	2H	Ar-H (ortho to -B(OH) ₂)
~6.9-7.0	Doublet (d)	2H	Ar-H (ortho to -O-C ₅ H ₁₁)
~4.8-5.5	Broad Singlet (br s)	2H	B(OH) ₂
~4.0	Triplet (t)	2H	-O-CH ₂ -
~1.7-1.8	Multiplet (m)	2H	-O-CH ₂ -CH ₂ -
~1.3-1.5	Multiplet (m)	4H	-CH ₂ -CH ₂ -CH ₃
~0.9	Triplet (t)	3H	-CH ₃

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~162	Ar-C-O
~136	Ar-C-H (ortho to -B(OH) ₂)
~128 (broad)	Ar-C-B(OH) ₂
~114	Ar-C-H (ortho to -O-C ₅ H ₁₁)
~68	-O-CH ₂ -
~29	-O-CH ₂ -CH ₂ -
~28	-CH ₂ -CH ₂ -CH ₃
~22	-CH ₂ -CH ₃
~14	-CH ₃

Table 3: Expected IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad, Strong	O-H stretch (boronic acid, often dimeric)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Strong	Aliphatic C-H stretch
~1610, ~1510	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Medium	Symmetric C-O-C stretch (aryl ether)

Table 4: Predicted Mass Spectrometry Data

The following are predicted mass-to-charge ratios (m/z) for various adducts of **4-pentyloxyphenylboronic acid** (C₁₁H₁₇BO₃, Exact Mass: 208.1271).[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	209.13436
[M+Na] ⁺	231.11630
[M-H] ⁻	207.11980
[M] ⁺	208.12653
[M+H-H ₂ O] ⁺	191.12434

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-pentyloxyphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.
 - Solvent: DMSO-d₆ (or other as prepared).
 - Temperature: 298 K.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Referencing: The residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) is used as an internal standard.
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz or higher field NMR spectrometer.
 - Solvent: DMSO-d₆ (or other as prepared).
 - Temperature: 298 K.
 - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.
 - Relaxation Delay: 2-5 seconds.

- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **4-pentyloxyphenylboronic acid** powder directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- IR Spectrum Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
 - Mode: Transmittance or Absorbance.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

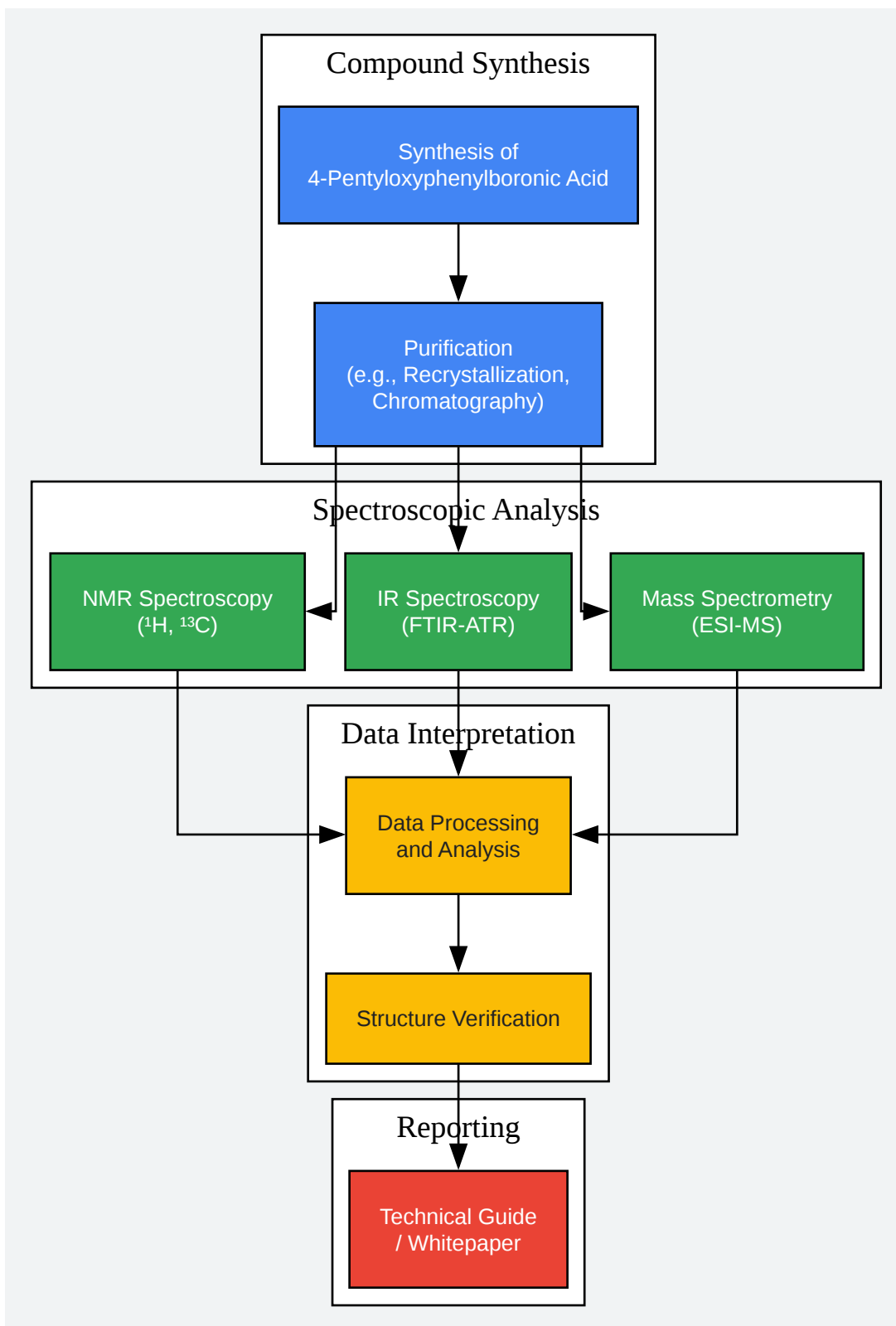
- Sample Preparation: Prepare a dilute solution of **4-pentyloxyphenylboronic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
- Mass Spectrum Acquisition (Electrospray Ionization - ESI):
 - Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

- Ionization Mode: Positive or negative ion mode.
- Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak and any characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **4-pentyloxyphenylboronic acid**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

- 1. PubChemLite - 4-pentyloxyphenylboronic acid (contains varying amounts of anhydride) (C₁₁H₁₇BO₃) [pubchemlite.lcsb.uni.lu]
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Phone: (601) 213-4426

Email: info@benchchem.com